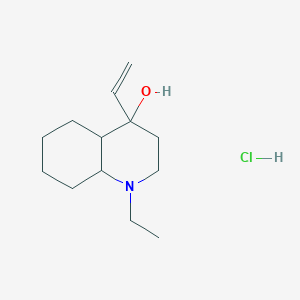
4-Ethenyl-1-ethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-1-ethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol;hydrochloride is a complex organic compound with a unique structure It is characterized by its quinoline backbone, which is partially hydrogenated, and the presence of an ethenyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-1-ethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol;hydrochloride typically involves multiple steps. One common approach is the hydrogenation of a quinoline derivative, followed by the introduction of the ethenyl and ethyl groups through alkylation reactions. The reaction conditions often require the use of catalysts such as palladium or platinum, and the reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-1-ethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can further hydrogenate the quinoline ring or reduce other functional groups present in the molecule.
Substitution: The ethenyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully hydrogenated quinoline rings. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-Ethenyl-1-ethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Ethenyl-1-ethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol;hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline backbone and functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar backbone but lacking the ethenyl and ethyl groups.
Isoquinoline: A structural isomer of quinoline with different chemical properties.
Tetrahydroquinoline: A fully hydrogenated derivative of quinoline with similar reactivity.
Uniqueness
4-Ethenyl-1-ethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol;hydrochloride is unique due to its specific substitution pattern and partial hydrogenation
Properties
CAS No. |
62233-96-9 |
|---|---|
Molecular Formula |
C13H24ClNO |
Molecular Weight |
245.79 g/mol |
IUPAC Name |
4-ethenyl-1-ethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol;hydrochloride |
InChI |
InChI=1S/C13H23NO.ClH/c1-3-13(15)9-10-14(4-2)12-8-6-5-7-11(12)13;/h3,11-12,15H,1,4-10H2,2H3;1H |
InChI Key |
PFKUGHXBXXAHJC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C2C1CCCC2)(C=C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-[1-(methylsulfanyl)ethyl]aniline](/img/structure/B14535711.png)
![1-Phenyl-3-[(prop-2-en-1-yl)oxy]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14535712.png)
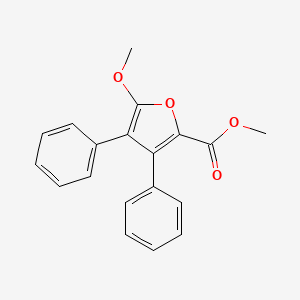
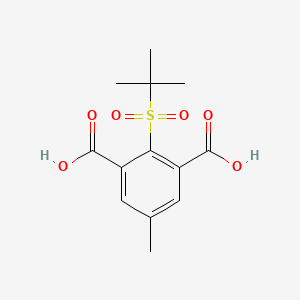
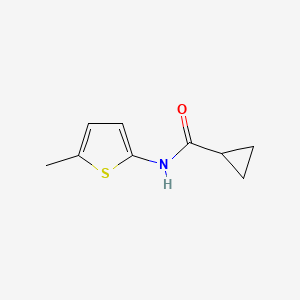
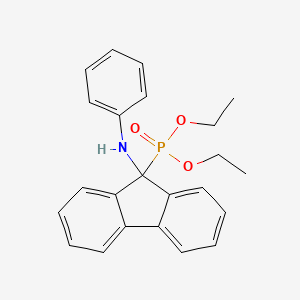
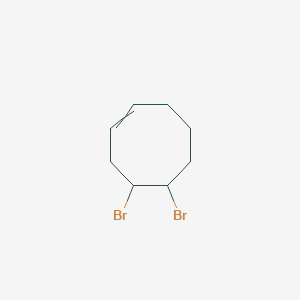
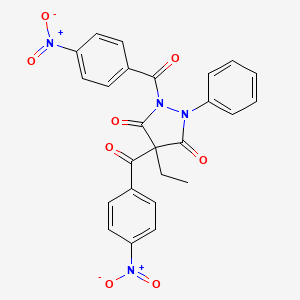
![Acetic acid;7,12-dimethylbenzo[a]anthracen-11-ol](/img/structure/B14535740.png)
![Pyridinium, 4-amino-1-[(3-cyanophenyl)methyl]-, bromide](/img/structure/B14535741.png)
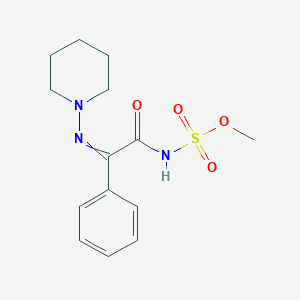
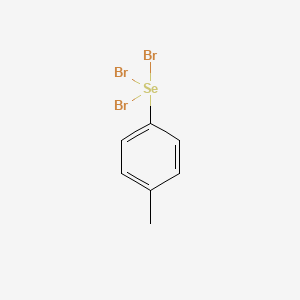
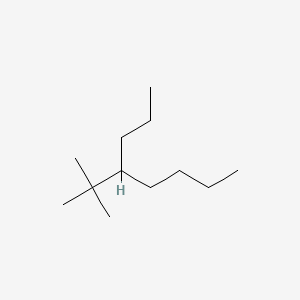
![Benzene, 1-ethoxy-4-[1-(4-fluorophenyl)-1-methylethyl]-](/img/structure/B14535775.png)
